molecular formula C12H7Cl2IO B3040185 1,2-Dichloro-4-(4-iodophenoxy)benzene CAS No. 167990-11-6

1,2-Dichloro-4-(4-iodophenoxy)benzene

Cat. No. B3040185
CAS RN: 167990-11-6
M. Wt: 364.99 g/mol
InChI Key: ZOYZSKWILBNMGG-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(4-iodophenoxy)benzene is a chemical compound with the molecular formula C12H7Cl2IO . It has a molecular weight of 364.994 Da .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-4-(4-iodophenoxy)benzene consists of a benzene ring with two chlorine atoms and one iodophenoxy group attached . The exact 3D structure would require more specific analysis tools.


Physical And Chemical Properties Analysis

1,2-Dichloro-4-(4-iodophenoxy)benzene is a compound with a molecular weight of 364.994 Da . More specific physical and chemical properties would require laboratory analysis.

Scientific Research Applications

Synthesis and Recycling in Chemical Reactions

1,2-Dichloro-4-(4-iodophenoxy)benzene and its analogs are used in the synthesis of various chemical compounds. For instance, 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a recyclable analogue of (dichloroiodo)benzene, is synthesized for chlorination reactions of arenes, olefin, and 1,3-diketone. It's also applied in the oxidative synthesis of 1,3,4-oxadiazoles and 1,2,4-thiadiazoles under mild conditions, demonstrating excellent yields. Its recyclability is a significant advantage, as it can be recovered and reused due to its insolubility in methanol (Thorat, Bhong, & Karade, 2013).

Polymer Synthesis

Another significant application of derivatives of 1,2-Dichloro-4-(4-iodophenoxy)benzene is in the synthesis of polymers. For example, 1,2-Bis(4-aminophenoxy)benzene, derived from a related compound, is used in the preparation of aromatic polyamides. These polymers are notable for their solubility in aprotic solvents, transparency, flexibility, and high thermal stability, making them suitable for various advanced material applications (Yang, Hsiao, & Yang, 1996).

Analytical Chemistry

In the field of analytical chemistry, derivatives of 1,2-Dichloro-4-(4-iodophenoxy)benzene are used in developing methods for determining residues of certain compounds in agricultural products. For instance, a method involving 2,4-dichloro-1-(4-nitrophenoxy)-benzene has been developed for detecting residues in rice and wheat. This method demonstrates the utility of these compounds in sensitive and specific detection techniques (Adler & Wargo, 1975).

Material Science

In material science, derivatives of 1,2-Dichloro-4-(4-iodophenoxy)benzene are utilized in creating novel materials. For example, compounds synthesized from 1,2-bis(3,4-dicyanophenoxymethyl)benzene are used to produce binuclear zinc phthalocyanines, a type of compound with potential applications in photovoltaics and photocatalysis (Tolbin, Ivanov, Tomilova, & Zefirov, 2003).

Organic Chemistry

1,2-Dichloro-4-(4-iodophenoxy)benzene derivatives are also used in organic chemistry for various synthetic transformations. For instance, they play a role in the electrochemical reduction of certain environmental pollutants, demonstrating their significance in environmental remediation technologies (Peverly et al., 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2-dichloro-4-(4-iodophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2IO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYZSKWILBNMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-(4-iodophenoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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